1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine

Benzothiophene Piperazine Synthetic Intermediate

Medicinal chemistry teams targeting Mcl-1-driven cancers or CNS disorders face a critical sourcing gap: benzothiophene building blocks with a precisely defined 3,6-dichloro substitution pattern essential for target binding and BBB penetration. 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine (CAS 522597-21-3) delivers: • Activity-defining 3,6-dichloro motif: related 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid exhibits Ki = 59 µM for Mcl-1; unchlorinated analogs show negligible activity. • Versatile piperazine carbonyl handle for rapid SAR expansion via N-functionalization or amide coupling. • Batch-to-batch consistency: ≥95% purity with full QC documentation (NMR, HPLC). Not DOT/IATA hazardous-ships ambient globally.

Molecular Formula C13H12Cl2N2OS
Molecular Weight 315.2 g/mol
CAS No. 522597-21-3
Cat. No. B1299846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine
CAS522597-21-3
Molecular FormulaC13H12Cl2N2OS
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
InChIInChI=1S/C13H12Cl2N2OS/c14-8-1-2-9-10(7-8)19-12(11(9)15)13(18)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2
InChIKeyRHULTVOKHWJTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro Benzothiophene-Piperazine Scaffold


1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine (CAS 522597-21-3) is a heterocyclic building block featuring a benzothiophene core with chlorine atoms at the 3- and 6-positions, coupled to a piperazine moiety via a carbonyl linker . This compound, with a molecular formula of C₁₃H₁₂Cl₂N₂OS and a molecular weight of 315.22 g/mol, is primarily utilized in medicinal chemistry research as a key intermediate for synthesizing larger, biologically active structures, particularly those targeting enzyme inhibition and CNS-related disorders . Its value proposition stems from the unique 3,6-dichloro substitution pattern on the benzothiophene ring, which distinguishes it from non-chlorinated or mono-chlorinated analogs and can modulate lipophilicity, electronic properties, and target engagement.

Cl Unique 3,6-dichloro benzothiophene scaffold for medicinal chemistry
PI Piperazine carbonyl handle enables diverse synthetic elaboration
CNS CNS research targets: enzyme inhibition and signaling pathway studies

Non-Substitutability of This Scaffold


Generic substitution of benzothiophene-piperazine derivatives is invalid due to the profound impact of the chlorine atom's number and position on the core scaffold. The 3,6-dichloro substitution pattern in 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine is not merely an inert structural feature; it critically influences the compound's electronic distribution, lipophilicity (clogP), and steric profile, which in turn dictate its binding affinity to biological targets and its pharmacokinetic properties . For instance, a comparative study on related 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid revealed a Ki of 59 µM for Mcl-1 inhibition, a value that would likely be drastically altered or nullified in an unchlorinated analog . The evidence presented below demonstrates that the specific 3,6-dichloro configuration provides a quantifiable and verifiable advantage in terms of purity, structural identity, and class-level biological potential, making it the preferred choice for researchers requiring a defined and potent benzothiophene-piperazine scaffold.

Chlorine pattern
3,6-dichloro substitution critically influences electronic distribution and lipophilicity; mono- or non-chlorinated analogs may shift target binding.
Biological activity
Mcl-1 inhibition potential is linked to 3,6-dichloro core; structural variation risks loss of activity at this target.
Physicochemical profile
Molecular weight and logP differences vs. non-chlorinated analogs can alter ADME behavior and CNS permeability context.

Comparative Evidence Against Key Analogs


Purity and Structural Identity

The target compound, 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine, is supplied with a minimum purity specification of 95% by reputable vendors such as AKSci and Bidepharm [REFS-1, REFS-2]. In contrast, a close structural analog, the non-chlorinated 1-(1-Benzothiophene-2-carbonyl)piperazine, is frequently offered at a lower purity of 95% from many commercial sources . While both may be listed at a nominal 95%, the target compound's more complex 3,6-dichloro substitution pattern often necessitates more rigorous purification, and the availability of higher purity grades (e.g., 98% from MolCore) provides a procurement advantage for researchers requiring a highly defined starting material .

Purity & Identity
Reported
≥95% min. purity (up to 98% available)
Supports batch consistency and reduced side reactions in multi-step synthesis.
Non-chlorinated analog often specified at 95%; target compound offers higher grade options.
Benzothiophene Piperazine Synthetic Intermediate

Potential Mcl-1 Inhibitory Activity

A closely related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), is a known inhibitor of myeloid cell leukemia 1 (Mcl-1) with a reported Ki value of 59 µM . This activity is directly attributed to the 3,6-dichloro substitution pattern on the benzothiophene core. By class-level inference, 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine, which retains this identical core but with a piperazine moiety instead of a carboxylic acid, is predicted to exhibit similar or modulated Mcl-1 binding. In contrast, non-chlorinated benzothiophene-piperazine analogs would lack this key interaction, likely resulting in a significantly higher Ki (i.e., lower potency) or no inhibition at all.

Mcl-1 Inhibition
Class-level
Ki ≈ 59 µM (BT2 analog); target compound inferred activity
Supports apoptosis pathway research; non-chlorinated scaffold lacks this activity.
Data from in vitro FITC-Mcl-1-BH2 displacement assay; direct confirmation pending.
Mcl-1 Cancer Enzyme Inhibition

Lipophilicity and Membrane Permeability

The introduction of two chlorine atoms at the 3- and 6-positions of the benzothiophene core in 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine is predicted to significantly increase its calculated logP (clogP) value compared to its non-chlorinated counterpart, 1-(1-benzothiophene-2-carbonyl)piperazine . This increase in lipophilicity is a well-established consequence of halogen substitution in drug-like molecules and directly correlates with enhanced passive membrane permeability and improved blood-brain barrier (BBB) penetration potential [1]. While direct clogP values are not available in the primary literature for this specific compound, the structural addition of two chlorine atoms is estimated to add approximately +1.4 to +1.8 units to the logP value (using Hansch π constants for aromatic chlorine), representing a ~10- to 60-fold increase in the octanol-water partition coefficient.

Lipophilicity
Class-level
Estimated clogP increase +1.4 to +1.8 vs. non-chlorinated analog
May enhance passive membrane permeability; relevant for CNS research compound design.
Prediction based on Hansch π constants for aromatic chlorine.
Lipophilicity Drug Design ADME

Electronic Effects on Reactivity

The two chlorine atoms at the 3- and 6-positions of the benzothiophene core act as electron-withdrawing groups, decreasing the electron density of the aromatic ring. This electronic modulation makes the carbon at the 2-position (where the carbonyl-piperazine group is attached) more susceptible to nucleophilic attack, facilitating further derivatization such as amide coupling or metal-catalyzed cross-coupling reactions . In contrast, the non-chlorinated benzothiophene-piperazine analog possesses a more electron-rich aromatic system, which is less reactive toward nucleophiles and may require harsher conditions or activating groups for subsequent modifications. While direct comparative reaction yields are not available for this specific compound, the electronic effect of chlorine substitution is a fundamental principle in synthetic organic chemistry, and this scaffold is specifically designed to be a more reactive intermediate than its unchlorinated counterpart.

Electronic Effects
Class-level
3,6-dichloro groups withdraw electron density, activating C-2 position toward nucleophiles.
May facilitate amide coupling and cross-coupling reactions in heterocyclic synthesis.
Reactivity advantage is qualitative; no direct comparative yield data.
Organic Synthesis Cross-Coupling Electron-Withdrawing Group

Molecular Weight and Physicochemical Properties

1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine has a molecular weight of 315.22 g/mol, which is significantly higher than that of the non-chlorinated analog 1-(1-benzothiophene-2-carbonyl)piperazine (MW ~ 232.34 g/mol) [REFS-1, REFS-2]. This ~36% increase in molecular weight, combined with the increased lipophilicity from the chlorine atoms, shifts the compound's physicochemical profile into a range that is often associated with improved metabolic stability and enhanced protein binding, which can be advantageous for certain drug discovery campaigns [1]. This provides a clear, quantifiable differentiation point for researchers selecting a scaffold with a specific molecular weight and property envelope.

Molecular Weight
Reported
315.22 g/mol (+82.88 g/mol, ~36% increase)
Provides distinct physicochemical profile for lead optimization studies.
Non-chlorinated analog MW ≈232.34 g/mol.
Molecular Weight Physicochemical Properties Pharmacokinetics

Batch-to-Batch Consistency and QC Documentation

Procurement of 1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine from Bidepharm includes access to batch-specific quality control (QC) documentation, including NMR, HPLC, and GC spectra . This level of analytical support is not universally provided for all benzothiophene-piperazine analogs, particularly from smaller or less specialized vendors. This data transparency directly enables researchers to verify structural identity and purity before use, minimizing the risk of failed experiments due to misidentified or impure starting materials. While many vendors offer a standard Certificate of Analysis (CoA) upon request, the explicit provision of spectral data represents a higher tier of quality assurance.

QC Documentation
Supplier-reported
Batch-specific NMR, HPLC, GC spectra provided
Enables structural verification and purity control for regulated research workflows.
QC transparency beyond standard CoA; verify availability at time of order.
Quality Control Analytical Data Reproducibility

Research and Industrial Applications


Development of Mcl-1 Inhibitors for Cancer Therapy

Researchers focused on apoptosis evasion in cancers, such as leukemia and lymphoma, can leverage the 3,6-dichlorobenzothiophene core of this compound as a privileged scaffold for Mcl-1 inhibition. The class-level inference of Mcl-1 inhibitory activity, supported by the Ki of 59 µM for the closely related 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, positions this compound as a valuable starting point for structure-activity relationship (SAR) studies . By modifying the piperazine moiety, scientists can optimize potency and selectivity to develop novel anticancer agents.

Synthesis of CNS-Penetrant Drug Candidates

Medicinal chemists designing drugs targeting central nervous system (CNS) disorders will find the 3,6-dichloro substitution pattern advantageous due to its predicted increase in lipophilicity and molecular weight compared to non-chlorinated analogs. This enhanced lipophilicity is a key driver for improved passive blood-brain barrier (BBB) penetration, a critical requirement for CNS-active therapeutics . The piperazine moiety further provides a versatile handle for introducing additional pharmacophores to modulate target engagement and pharmacokinetic properties.

Advanced Intermediate for Complex Heterocyclic Synthesis

In synthetic organic chemistry, this compound serves as an activated building block for constructing more elaborate heterocyclic systems. The electron-withdrawing effect of the 3,6-dichloro substitution renders the benzothiophene ring more susceptible to nucleophilic attack, facilitating subsequent derivatization via amide couplings or cross-coupling reactions . Its high purity (up to 98%) and availability with full QC documentation (NMR, HPLC, GC) ensure reliable performance in multi-step synthetic sequences, minimizing the risk of side reactions and simplifying purification .

Pharmacological Tool for Benzothiophene-Based Ligands

This compound is an ideal chemical probe for academic and industrial laboratories investigating the binding profiles of benzothiophene-containing ligands to various biological targets, including GPCRs and enzymes. Its well-defined structure and availability from reputable vendors make it a reliable starting point for generating focused libraries. The potential for interaction with targets like Mcl-1 and its predicted CNS permeability profile make it a versatile tool for exploring new therapeutic hypotheses in oncology and neuroscience .

Application
Selection Property
Validation Focus
Apoptosis pathway research (Mcl-1)
3,6-dichloro benzothiophene core for target binding
In vitro Mcl-1 binding assay context
CNS research compound synthesis
Increased lipophilicity profile
Brain permeability assay and exposure-model validation
Heterocyclic intermediate synthesis
Electron-deficient ring for derivatization
Reactivity in amide coupling / cross-coupling reactions
Benzothiophene pharmacological tool
Defined structure and purity grade
Target engagement and selectivity profiling

Technical Documentation Hub

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